molecular formula AsCs3O4 B090663 Cesium dihydrogen arsenate CAS No. 16331-85-4

Cesium dihydrogen arsenate

Cat. No.: B090663
CAS No.: 16331-85-4
M. Wt: 537.636 g/mol
InChI Key: ZWEXNZXGPOPAEH-UHFFFAOYSA-K
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Description

Historical Development of this compound Studies

The scientific investigation of this compound emerged within the broader context of ferroelectricity research that began in the early 20th century. Following the initial discovery of ferroelectricity in Rochelle Salt in the 1920s, research expanded to the potassium dihydrogen phosphate (KDP) family in the 1930s and 1940s. During what has been termed the "KDP age" (1930-1940), scientists developed fundamental thermodynamic and atomistic models of ferroelectricity.

The systematic study of CsH₂AsO₄ gained momentum during the "period of proliferation" (1950-1960) when researchers extensively explored various ferroelectric compounds. Early experimental investigations used differential thermal analysis (DTA) to determine the Curie temperature of CsH₂AsO₄ alongside other compounds like KH₂PO₄, NH₄H₂PO₄, RbH₂PO₄, and NH₄H₂AsO₄. These comparative studies established important benchmarks for understanding ferroelectric phase transitions across the KDP family.

The 1960-1970 period, characterized as the "age of high science" with its focus on soft modes and order parameters, brought more sophisticated analysis techniques to bear on CsH₂AsO₄. In 1975, Chabin and Gilletta published significant research investigating the polarization of CsH₂AsO₄ crystals near the phase transition, confirming its first-order transition characteristics and developing a phenomenological expression for its free energy.

Period Research Focus Key Developments for CsH₂AsO₄
1920-1930 Rochelle Salt period Foundational ferroelectric concepts
1930-1940 KDP age Thermodynamic models applicable to arsenate compounds
1950-1960 Period of proliferation Initial characterization of CsH₂AsO₄
1960-1970 Age of high science Application of soft mode theories
1970-1980 Detailed measurements Polarization studies and free energy expressions

Position within the Hydrogen-Bonded Ferroelectrics Family

This compound occupies a distinct position within the hydrogen-bonded ferroelectrics family, characterized by the general formula MH₂XO₄ (where M = K, Rb, Cs, NH₄; X = P, As). These materials share a common structural feature: XO₄ tetrahedra interconnected by strong hydrogen bonds that play a crucial role in their ferroelectric behavior.

What distinguishes CsH₂AsO₄ within this family is its particular structural arrangement influenced by the relatively large cesium cation. The hydrogen bonds in CsH₂AsO₄ exhibit a specific configuration where hydrogen atoms form linear bonds with two oxygen atoms, with one shorter (1.06 Å) and one longer (1.49 Å) H–O bond length. This asymmetric hydrogen bonding is critical to the ferroelectric properties of the compound.

Studies have shown that CsH₂AsO₄ undergoes a ferroelectric phase transition at approximately 143°K, classifying it as a first-order transition. The transformation to its high-temperature phase occurs at 417 K through a one-step process. This behavior is characteristic of order-disorder type ferroelectrics, where the transition involves ordering of hydrogen atoms within the hydrogen bond network.

Within the broader classification of ferroelectrics, CsH₂AsO₄ is considered a prototype of the order-disorder class, as opposed to the displacive class exemplified by materials like SrTiO₃. This distinction reflects the fundamental mechanism underlying the ferroelectric transition - in CsH₂AsO₄, it is the ordering of protons rather than significant ionic displacements that primarily drives the transition.

Relationship to KDP-Type Crystal Systems

This compound belongs to the KDP (potassium dihydrogen phosphate) family of crystals, sharing many structural and physical characteristics while also exhibiting notable differences. Both KDP and CsH₂AsO₄ crystallize in tetrahedral structures linked by hydrogen bonds, but their specific lattice parameters and transition temperatures differ significantly due to the different ionic radii and electronic properties of their constituent elements.

The KDP family compounds exhibit fascinating interconnections between proton ordering and soft mode behavior. As noted in historical literature, "Raman and NMR spectra later revealed the fascinating interconnection between the proton ordering and the soft mode in the motion of the potassium and phosphate ions which is the dominant carrier of spontaneous polarization". Similar mechanisms operate in CsH₂AsO₄, though with parameters specific to the cesium-containing system.

Temperature-dependent Raman scattering studies of mixed crystals containing cesium-ammonium dihydrogen arsenate have revealed that symmetry internal vibrations of arsenate ions deviate from normal temperature dependence at certain temperatures, which has been attributed to "the onset of the short range random potential fixing of protons". This provides insight into the microscopic mechanisms underlying the macroscopic ferroelectric behavior.

Comparative studies across the KDP family have yielded important insights into structure-property relationships. The table below summarizes key differences between CsH₂AsO₄ and related compounds:

Compound Chemical Formula Curie Temperature Transition Type Crystal System
This compound CsH₂AsO₄ 143°K First-order Orthorhombic Fdd2
Potassium dihydrogen phosphate KH₂PO₄ 123 K Second-order Tetragonal
Rubidium dihydrogen phosphate RbH₂PO₄ - - Tetragonal
Cesium dihydrogen phosphate CsH₂PO₄ - - Monoclinic
Ammonium dihydrogen arsenate NH₄H₂AsO₄ - Antiferroelectric Tetragonal

An important characteristic of KDP-type crystals is their response to pressure and isotope substitution. Research has shown that "the temperature of the ferroelectric transition is reduced with increasing pressure until, at a pressure in excess, Tc can drop to zero". Additionally, when hydrogen is substituted with deuterium, significant changes in transition temperature occur - a phenomenon that likely extends to CsH₂AsO₄ as well, though specific studies on deuterated CsH₂AsO₄ are less prevalent in the literature.

Significance in Materials Science and Solid-State Physics

This compound holds considerable significance in materials science and solid-state physics for several reasons. First, as a member of the hydrogen-bonded ferroelectrics family, it provides a valuable model system for studying order-disorder phase transitions. These studies contribute to fundamental understanding of symmetry breaking, critical phenomena, and hydrogen bonding dynamics in crystalline materials.

The ferroelectric properties of CsH₂AsO₄ make it potentially valuable for various technological applications. In materials science, CsH₂AsO₄ is noted for its ferroelectric properties that make it suitable for applications in electrochemistry, particularly in the study of proton conductors and superionic conductors due to its high proton conductivity at elevated temperatures.

Research on this compound has contributed significantly to the development of theoretical models for ferroelectricity. Studies of its polarization near the phase transition have informed phenomenological expressions of free energy, while investigations of its quadrupole interactions have provided insights into the microscopic origins of its macroscopic electrical properties.

The study of CsH₂AsO₄ also intersects with broader research on proton conduction mechanisms. The compound interacts with its targets through a process known as "proton hopping," a mechanism relevant to the development of proton-conducting membranes for fuel cells and other energy applications. This connects fundamental research on ferroelectrics to practical applications in energy technology.

The soft mode behavior in CsH₂AsO₄ has been characterized as "relaxational type," providing insights into dynamical processes in ordered systems. Such understanding of soft mode dynamics has implications beyond ferroelectric materials, extending to structural phase transitions in a wide range of crystalline and partially ordered materials.

Properties

IUPAC Name

tricesium;arsorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEXNZXGPOPAEH-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsCs3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.636 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-85-4, 61136-62-7, 69514-84-7
Record name Caesium arsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenic acid, tricesium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cesium arsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

Types of Reactions

Cesium dihydrogen arsenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired products, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can produce higher oxidation state arsenates, while reduction can yield arsenites or elemental arsenic .

Scientific Research Applications

Electrochemistry

CDA is recognized for its high proton conductivity at elevated temperatures, making it a valuable material in the study of proton conductors and superionic conductors . These properties are essential for the development of advanced electrochemical devices such as batteries and fuel cells. The compound's ability to facilitate proton transport is crucial for enhancing the efficiency of these devices.

Materials Science

In materials science, cesium dihydrogen arsenate is noted for its ferroelectric properties . These properties make it suitable for applications in:

  • Ferroelectric devices : CDA can be utilized in capacitors and memory storage devices due to its ability to maintain polarization.
  • Sensors : Its sensitivity to electric fields allows for the development of sensors that can detect changes in environmental conditions.

Biological and Medical Research

Research into the biological effects of CDA is ongoing, with studies suggesting potential applications in:

  • Diagnostics : CDA may interact with biological molecules, providing insights into cellular processes and potentially serving as a biochemical tool in proteomics research.
  • Cellular Effects : Preliminary findings indicate that CDA can influence cell signaling pathways and gene expression, suggesting its potential role in therapeutic applications.

Catalysis and Energy Storage

CDA is being investigated for its catalytic properties, particularly in reactions involving energy generation and storage. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and reduction processes. This makes it a candidate for use in:

  • Catalytic converters : Improving the efficiency of energy conversion processes.
  • Nanomaterials : As a component in the development of advanced nanostructures for energy applications.

Synthesis and Industrial Applications

This compound can be synthesized through the reaction between cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄). The synthesis typically involves:

  • Aqueous solutions : The reaction occurs in water, followed by evaporation and crystallization to obtain pure CDA.
  • Industrial production methods : While specific methods are not extensively documented, controlled reactions followed by purification are common practices.

Summary Table of Applications

Application AreaSpecific Uses
ElectrochemistryProton conductors, superionic conductors
Materials ScienceFerroelectric devices, sensors
Biological ResearchDiagnostics, cellular signaling studies
CatalysisEnergy generation/storage, catalytic converters
Industrial ProductionSynthesis via cesium carbonate and arsenic acid

Case Studies and Research Findings

  • Electrochemical Studies : Research has demonstrated that CDA exhibits exceptional proton conductivity at temperatures above 100°C, making it an ideal candidate for high-temperature fuel cells .
  • Ferroelectric Applications : A study highlighted CDA's effectiveness in enhancing the performance of ferroelectric capacitors, showing improved energy storage capabilities compared to traditional materials .
  • Biochemical Interactions : Investigations into CDA's interactions with enzymes have revealed potential pathways for therapeutic interventions targeting specific cellular processes .

Mechanism of Action

The mechanism by which cesium dihydrogen arsenate exerts its effects is primarily related to its proton conductivity. The compound undergoes a superprotonic phase transition at elevated temperatures, facilitating proton transport through the material. This proton hopping mechanism is crucial for its applications in electrochemical devices .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Potassium Dihydrogen Arsenate (KH₂AsO₄, KDA)
  • Structure : KDA is isomorphous with potassium dihydrogen phosphate (KH₂PO₄, KDP), sharing similar hydrogen-bonded [H₂AsO₄]⁻ networks. Both crystallize in the tetragonal system at room temperature .
  • Key Difference : The larger ionic radius of Cs⁺ in CDA compared to K⁺ in KDA results in expanded lattice parameters and distinct hydrogen-bond geometries, affecting dielectric properties .
Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄, ADA)
  • Structure: ADA adopts a monoclinic (P2₁/c) structure, with NH₄⁺ cations replacing Cs⁺. The weaker hydrogen-bond interactions between NH₄⁺ and [H₂AsO₄]⁻ lead to lower thermal stability compared to CDA .
  • Applications : ADA is less studied for proton conductivity but is utilized in crystallography and as a precursor in synthetic chemistry .
Cesium Dihydrogen Phosphate (CsH₂PO₄, CDP)
  • Structural Analogy : Replacing As with P in the tetrahedral anion reduces the anion’s polarizability. CDP has a higher Curie temperature (230°C) than CDA, attributed to stronger P–O bonds .
  • Proton Conductivity : CDP exhibits superior proton conductivity (~10⁻² S/cm at 250°C) compared to CDA, due to more robust hydrogen-bond networks .

Dielectric and Thermal Properties

Compound Crystal System Space Group Dielectric Permittivity (ε) Phase Transition Temp. Proton Conductivity (S/cm)
CsH₂AsO₄ (CDA) Monoclinic P2₁ ~50 (at 25°C) ~140°C ~10⁻⁴ (at 140°C)
KH₂AsO₄ (KDA) Tetragonal I42d ~20 (at 25°C) ~176°C ~10⁻⁵ (at 180°C)
NH₄H₂AsO₄ (ADA) Monoclinic P2₁/c ~15 (at 25°C) ~90°C Not reported
CsH₂PO₄ (CDP) Monoclinic P2₁/m ~60 (at 25°C) ~230°C ~10⁻² (at 250°C)

Key Findings :

  • CDA’s dielectric permittivity is intermediate between KDA and CDP, reflecting the balance between arsenic’s polarizability and cesium’s lattice-expanding effect .
  • Phase transitions in arsenates (CDA, KDA) occur at lower temperatures than phosphates (CDP), due to weaker As–O bonds .

Chemical Reactivity and Environmental Interactions

  • Arsenate vs. Phosphate : Arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) exhibit competitive adsorption on mineral surfaces (e.g., goethite) due to structural similarity. However, arsenate shows higher affinity at acidic pH, which impacts environmental mobility .
  • Toxicity: Unlike phosphate, arsenate compounds (including CDA) are toxic, necessitating careful handling. Sodium arsenate and arsenic trioxide, for instance, interact with >1,000 human genes, causing oxidative stress and carcinogenicity .

Hybrid and Composite Materials

  • Cs₂(HSO₄)(H₂AsO₄) : This cesium hydrogen sulfate arsenate hybrid exhibits a superprotonic transition at 150°C, with conductivity (~10⁻³ S/cm) surpassing CDA. The sulfate group enhances proton mobility via stronger hydrogen bonds .
  • Polymer-CDA Composites : Blending CDA with copolymers (e.g., VDF/TFE) improves mechanical stability and retains proton conductivity at medium temperatures (100–140°C), addressing CDA’s brittleness .

Q & A

Q. What are the fundamental chemical and structural properties of cesium dihydrogen arsenate (CsH₂AsO₄)?

CsH₂AsO₄ is a crystalline inorganic compound with the formula AsCsH₂O₄ and molecular weight 273.84 g/mol . Its structure comprises a dihydrogen arsenate anion ([H₂AsO₄]⁻) bound to a cesium cation (Cs⁺), forming hydrogen-bonded networks in the solid state . Basic characterization methods include:

  • X-ray diffraction (XRD) to confirm monoclinic symmetry (space group P2₁) .
  • FT-IR spectroscopy to identify vibrational modes of As-O bonds (~800–900 cm⁻¹) and O-H stretching (~3200 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition typically occurring above 300°C.

Q. What are the recommended protocols for synthesizing CsH₂AsO₄ in a laboratory setting?

A common method involves stoichiometric reaction of cesium hydroxide (CsOH) with arsenic acid (H₃AsO₄) in aqueous medium:

   CsOH + H₃AsO₄ → CsH₂AsO₄ + H₂O  

Q. Key steps :

  • Use high-purity reagents (≥99.9%) to avoid contamination .
  • Control pH (acidic conditions, pH ~2–3) to favor dihydrogen arsenate formation .
  • Crystallize via slow evaporation at 25–30°C for single-crystal growth .

Q. How can researchers safely handle and store CsH₂AsO₄ given its toxicity?

CsH₂AsO₄ is classified as a Category 6.1D toxic substance (UN 1677) due to arsenic content . Safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and N95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods during synthesis or handling to mitigate airborne exposure .
  • Storage : In airtight containers labeled with GHS hazard symbols (skull and crossbones, health hazard) .

Q. What analytical techniques are suitable for detecting arsenic speciation in CsH₂AsO₄?

  • HPLC-ICP-MS : Separates and quantifies arsenic species (e.g., As(III), As(V)) using reversed-phase columns with ammonium dihydrogen phosphate eluent .
  • Ion chromatography (IC) paired with hydride generation for low-concentration arsenic analysis .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in CsH₂AsO₄ influence its dielectric properties?

CsH₂AsO₄ exhibits non-centrosymmetric crystal symmetry (P2₁), which enhances its dielectric response. Hydrogen bonds between [H₂AsO₄]⁻ anions and organic cations (if hybridized) create polarizable networks, critical for piezoelectric or ferroelectric applications . Methodological focus :

  • Impedance spectroscopy to measure dielectric constants (ε) across frequencies (1 Hz–1 MHz).
  • Density Functional Theory (DFT) simulations to model charge distribution and hydrogen-bond strengths .

Q. What strategies mitigate contradictions in solubility data for CsH₂AsO₄ across studies?

Discrepancies arise from variations in pH, temperature, and ionic strength. To resolve:

  • Standardize solubility measurements using UV-Vis spectroscopy with arsenate-specific chromogens (e.g., molybdate-blue method) .
  • Cross-validate with ICP-OES for cesium quantification .

Q. How can CsH₂AsO₄ be integrated into supramolecular hybrid materials for catalytic or sensing applications?

Example: Hybridization with organic amines (e.g., 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole) forms hydrogen-bonded frameworks. Steps :

  • Co-crystallize CsH₂AsO₄ with the organic component in methanol/water solvent .
  • Characterize via single-crystal XRD and Hirshfeld surface analysis to map intermolecular interactions (e.g., O–H⋯O, N–H⋯O) .

Q. What are the environmental implications of CsH₂AsO₄ leakage in lab settings, and how can contamination be monitored?

Arsenic species from CsH₂AsO₄ are ecotoxic. Mitigation includes:

  • Soil/water testing : Use anodic stripping voltammetry for onsite arsenic detection (detection limit ~0.1 ppb) .
  • Bioremediation : Phytoremediation with arsenic-hyperaccumulating plants (e.g., Pteris vittata) .

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